4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid AM-580 is a potent RARalpha agonist. AM580 has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells. AM580 inhibited the wnt pathway, measured by loss of nuclear beta-catenin, suggesting partial oncogene dependence of therapy. Am580 treatment increased RARbeta and lowered the level of RARgamma, an isotype whose expression we linked with tumor proliferation. Specific activation of a single retinoic acid receptor-alpha (RARalpha), without direct and concurrent activation of RARbeta and gamma, will inhibit mammary tumor oncogenesis in murine models relevant to human cancer.
Brand Name: Vulcanchem
CAS No.: 102121-60-8
VCID: VC0518276
InChI: InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
SMILES: CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol

4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid

CAS No.: 102121-60-8

Inhibitors

VCID: VC0518276

Molecular Formula: C22H25NO3

Molecular Weight: 351.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid - 102121-60-8

CAS No. 102121-60-8
Product Name 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid
Molecular Formula C22H25NO3
Molecular Weight 351.4 g/mol
IUPAC Name 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
Standard InChIKey SZWKGOZKRMMLAJ-UHFFFAOYSA-N
SMILES CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C
Canonical SMILES CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C
Appearance Solid powder
Description AM-580 is a potent RARalpha agonist. AM580 has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells. AM580 inhibited the wnt pathway, measured by loss of nuclear beta-catenin, suggesting partial oncogene dependence of therapy. Am580 treatment increased RARbeta and lowered the level of RARgamma, an isotype whose expression we linked with tumor proliferation. Specific activation of a single retinoic acid receptor-alpha (RARalpha), without direct and concurrent activation of RARbeta and gamma, will inhibit mammary tumor oncogenesis in murine models relevant to human cancer.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Am 580
AM-580
Am580
CD-336
Ro 40-6055
Ro-40-6055
Reference 1: Bosch A, Bertran SP, Lu Y, Garcia A, Jones AM, Dawson MI, Farias EF. Reversal by RARα agonist Am580 of c-Myc-induced imbalance in RARα/RARγ expression during MMTV-Myc tumorigenesis. Breast Cancer Res. 2012 Aug 24;14(4):R121. doi: 10.1186/bcr3247. PubMed PMID: 22920668; PubMed Central PMCID: PMC3680916.
2: Lu Y, Bertran S, Samuels TA, Mira-y-Lopez R, Farias EF. Mechanism of inhibition of MMTV-neu and MMTV-wnt1 induced mammary oncogenesis by RARalpha agonist AM580. Oncogene. 2010 Jun 24;29(25):3665-76. doi: 10.1038/onc.2010.119. Epub 2010 May 10. PubMed PMID: 20453882; PubMed Central PMCID: PMC2891995.
3: Tacke R, Müller V, Büttner MW, Lippert WP, Bertermann R, Daiss JO, Khanwalkar H, Furst A, Gaudon C, Gronemeyer H. Synthesis and pharmacological characterization of Disila-AM80 (Disila-tamibarotene) and Disila-AM580, silicon analogues of the RARalpha-selective retinoid agonists AM80 (Tamibarotene) and AM580. ChemMedChem. 2009 Nov;4(11):1797-802. doi: 10.1002/cmdc.200900257. PubMed PMID: 19790202.
4: Gianní M, Li Calzi M, Terao M, Guiso G, Caccia S, Barbui T, Rambaldi A, Garattini E. AM580, a stable benzoic derivative of retinoic acid, has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells. Blood. 1996 Feb 15;87(4):1520-31. PubMed PMID: 8608243.
5: Dimitrova B, Caccia S, Garattini E, Guiso G. Determination of the retinobenzoic acid derivative Am580 in rat plasma by high-performance liquid chromatography. J Chromatogr B Biomed Appl. 1995 May 19;667(2):301-6. PubMed PMID: 7663703.
6: Tamura K, Kagechika H, Hashimoto Y, Shudo K, Ohsugi K, Ide H. Synthetic retinoids, retinobenzoic acids, Am80, Am580 and Ch55 regulate morphogenesis in chick limb bud. Cell Differ Dev. 1990 Oct;32(1):17-26. PubMed PMID: 2090329.
PubChem Compound 2126
Last Modified Nov 11 2021
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